Benzofuran, 5-bromo-2,3-diphenyl-
Description
Significance of Benzofuran (B130515) Core Structures in Heterocyclic Synthesis
The benzofuran nucleus is a fundamental structural motif found in numerous biologically active natural products and synthetic compounds. scienceopen.comresearchgate.net Its prevalence underscores its importance as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets. scienceopen.com The inherent aromaticity and the presence of an oxygen heteroatom within the five-membered furan (B31954) ring bestow unique electronic and structural characteristics upon benzofuran derivatives, making them attractive targets for synthetic chemists. researchgate.net
Researchers have extensively explored the synthesis of benzofurans due to the wide spectrum of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. scienceopen.commdpi.com The development of novel and efficient synthetic methodologies to construct and functionalize the benzofuran core remains an active area of research, driven by the continuous search for new therapeutic agents and advanced materials. nih.govresearchgate.netrsc.org
Overview of 5-Bromo-2,3-diphenylbenzofuran within the Broader Benzofuran Family
5-bromo-2,3-diphenylbenzofuran is a specific derivative within the vast benzofuran family, distinguished by the presence of a bromine atom at the 5-position of the benzofuran ring and phenyl groups at the 2- and 3-positions. The introduction of a bromine atom provides a reactive handle for further chemical transformations, particularly for carbon-carbon bond-forming reactions like Suzuki-Miyaura cross-couplings. This strategic placement of a halogen allows for the postsynthetic modification of the benzofuran scaffold, enabling the generation of diverse libraries of compounds for various research applications.
The 2,3-diphenyl substitution pattern contributes to the steric and electronic properties of the molecule, influencing its reactivity and potential interactions with biological systems. While the broader class of 2,3-diarylbenzofurans has been investigated for various applications, the 5-bromo substituted variant is primarily recognized for its utility as a synthetic intermediate.
A notable synthesis of 5-bromo-2,3-diphenylbenzofuran involves the copper-catalyzed aerobic oxidative cyclization of 4-bromophenol (B116583) and diphenylacetylene (B1204595). This method provides a direct route to the desired product.
Table 1: Physicochemical Properties of 5-bromo-2,3-diphenylbenzofuran
| Property | Value |
|---|---|
| CAS Number | 55082-66-1 |
| Molecular Formula | C₂₀H₁₃BrO |
| Molecular Weight | 349.22 g/mol |
| Appearance | Yellow solid |
| Melting Point | 134-135 °C |
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Table 2: Spectroscopic Data of 5-bromo-2,3-diphenylbenzofuran
| Spectroscopic Data | Values |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.58-7.63 (m, 3H), 7.42-7.45 (m, 4H), 7.38-7.41 (m, 3H), 7.28-7.29 (m, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 152.8, 151.8, 132.3, 132.2, 130.2, 129.7, 129.2, 128.8, 128.5, 128.0, 127.6, 127.1, 122.7, 117.0, 116.2, 112.6 |
| Mass Spectrum (EI) m/z | 348, 268, 239, 213, 189 |
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Detailed Research Findings
Research on 5-bromo-2,3-diphenylbenzofuran has highlighted its role as a key intermediate in the synthesis of other complex molecules. A significant application is its use in the preparation of hydroxybenzophenones, which are themselves important structural motifs in medicinal and materials chemistry.
In a study by Hishmat et al., 5-bromo-2,3-diphenylbenzofuran was synthesized via the direct bromination of 2,3-diphenylbenzofuran (B1204727). researchgate.net The resulting brominated compound was then subjected to hydrolysis via oxidation to yield 2-hydroxy-5-bromobenzophenone. researchgate.net This transformation demonstrates the utility of the 5-bromo-2,3-diphenylbenzofuran scaffold as a precursor for accessing other functionalized aromatic compounds. The reaction sequence underscores the chemical reactivity of the benzofuran core and the strategic role of the bromine substituent in facilitating further chemical modifications.
The synthesis of 5-bromo-2,3-diphenylbenzofuran has also been achieved through the condensation of benzoin (B196080) and p-bromophenol in the presence of sulfuric acid, providing an alternative route to this valuable intermediate. researchgate.net
While direct biological or material science applications of 5-bromo-2,3-diphenylbenzofuran are not extensively documented, its importance lies in its capacity to be transformed into a variety of other derivatives. The presence of the reactive bromine atom opens up possibilities for introducing new functional groups and building more complex molecular architectures, which can then be evaluated for a wide range of applications.
Structure
2D Structure
Properties
CAS No. |
55082-66-1 |
|---|---|
Molecular Formula |
C20H13BrO |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
5-bromo-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13H |
InChI Key |
PZNHHDYCGUOEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 5 Bromo 2,3 Diphenylbenzofuran
Mechanistic Pathways of Benzofuran (B130515) Ring Formation via Cyclization
The construction of the 2,3-disubstituted benzofuran core, such as that in 5-bromo-2,3-diphenylbenzofuran, can be achieved through several cyclization strategies. One of the most prominent methods involves the coupling of a substituted phenol (B47542) with an alkyne, followed by an intramolecular cyclization.
A common route is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, which then undergoes cyclization. nih.govorganic-chemistry.org For the synthesis of 5-bromo-2,3-diphenylbenzofuran, this would typically involve the reaction of a 4-bromo-2-iodophenol (B1279099) with diphenylacetylene (B1204595). The mechanism commences with the formation of a palladium(0) species, which undergoes oxidative addition to the aryl iodide. The resulting arylpalladium(II) complex then reacts with the copper(I) acetylide of diphenylacetylene in a transmetalation step. Subsequent reductive elimination furnishes the 2-(diphenylacetylenyl)phenol intermediate, which can then cyclize via an intramolecular hydroalkoxylation, often catalyzed by the same transition metal or a different promoter, to yield the benzofuran ring.
Alternatively, acid-catalyzed cyclodehydration of α-phenoxy ketones represents another pathway. researchgate.netbeilstein-journals.org In the context of 5-bromo-2,3-diphenylbenzofuran, this would start from a 2-(4-bromophenoxy)-1,2-diphenylethanone. The reaction, often promoted by strong acids or reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid), proceeds through protonation of the carbonyl oxygen, followed by an intramolecular electrophilic aromatic substitution where the enol or enol-like intermediate attacks the activated aromatic ring of the phenoxy group. Subsequent dehydration leads to the formation of the benzofuran ring. researchgate.netbeilstein-journals.org
C-H activation has also emerged as a powerful tool for benzofuran synthesis. nih.govmt.comscielo.br This can involve the palladium-catalyzed intramolecular oxidative cyclization of a phenol and an alkyne. nih.gov The mechanism is thought to involve the coordination of the palladium catalyst to the alkyne, followed by intramolecular attack of the phenolic oxygen. A subsequent C-H activation step at the ortho position of the phenol, facilitated by the palladium catalyst, leads to the formation of the benzofuran ring and regeneration of the active catalyst.
Role of Catalysts (e.g., Palladium, Copper) in Directing Reaction Selectivity and Efficiency
Catalysts, particularly those based on palladium and copper, play a pivotal role in directing the selectivity and enhancing the efficiency of reactions leading to 5-bromo-2,3-diphenylbenzofuran.
Palladium Catalysis: In Sonogashira coupling reactions, palladium complexes are the primary catalysts for the C-C bond formation between the aryl halide and the alkyne. nih.govorganic-chemistry.org The choice of palladium source and ligands can significantly influence the reaction's efficiency. For instance, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used catalyst precursors. The ligands stabilize the palladium center and modulate its reactivity, preventing premature decomposition and facilitating the key steps of oxidative addition and reductive elimination. In C-H activation/cyclization reactions, palladium catalysts are crucial for cleaving the otherwise inert C-H bond, enabling the intramolecular ring formation. mdpi.comnih.gov
The following table summarizes the role of these catalysts in key synthetic strategies for related benzofuran structures.
| Catalytic System | Reaction Type | Role of Catalyst | Key Mechanistic Steps | Ref |
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling/Cyclization | Palladium: Main catalyst for C-C coupling; Copper: Co-catalyst for acetylide formation | Oxidative addition, Transmetalation, Reductive elimination, Intramolecular cyclization | nih.govorganic-chemistry.org |
| Pd(OAc)₂ | C-H Activation/Arylation | Directs regioselective arylation at the C2 position of the benzofuran ring | C-H activation, Reductive elimination | mdpi.comnih.gov |
| CuI | Oxidative Cyclization | Catalyzes the formation of the benzofuran ring from a phenol and an alkyne | Nucleophilic addition, Oxidative cyclization | rsc.orgresearchgate.net |
Intramolecular Rearrangements and Substituent Migration Mechanisms in Benzofuran Synthesis
During the synthesis of highly substituted benzofurans, intramolecular rearrangements and substituent migrations can occur, leading to products with unexpected substitution patterns. While specific examples for 5-bromo-2,3-diphenylbenzofuran are not extensively documented, general mechanisms observed in benzofuran synthesis are applicable.
One such rearrangement is the nih.govnih.gov-sigmatropic rearrangement. For example, in reactions involving 2,6-disubstituted phenols and alkynyl sulfoxides, a charge-accelerated nih.govnih.gov-sigmatropic rearrangement can be followed by substituent migration to yield highly substituted benzofurans. rsc.orgresearchgate.net The proposed mechanism involves the initial reaction of the phenol with the activated alkynyl sulfoxide (B87167) to form a sulfonium (B1226848) intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to a dearomatized species. Subsequent substituent migration and rearomatization lead to the final benzofuran product. rsc.org
In acid-catalyzed cyclizations of α-phenoxy ketones, rearrangements can also occur, particularly if the reaction proceeds through carbocationic intermediates. berhamporegirlscollege.ac.in For instance, a Wagner-Meerwein type rearrangement could potentially occur if a less stable carbocation can rearrange to a more stable one before the final cyclization step.
An unusual rearrangement from a benzopyran to a benzofuran has also been reported, highlighting the potential for complex skeletal reorganizations under certain reaction conditions. semanticscholar.org
Mechanistic Insights into Functionalization at the Bromine and Phenyl Positions
The 5-bromo-2,3-diphenylbenzofuran molecule offers several sites for further functionalization, primarily at the C5-bromine atom and on the two phenyl rings at the C2 and C3 positions.
Functionalization at the Bromine Position: The bromine atom at the C5 position is a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. The mechanism of these reactions typically involves the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, most commonly palladium(0). For example, in a Suzuki-Miyaura coupling, the resulting arylpalladium(II) bromide complex undergoes transmetalation with an organoboron reagent. Subsequent reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst. Similar mechanistic principles apply to other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively.
Functionalization at the Phenyl Positions: The phenyl rings at the C2 and C3 positions can undergo electrophilic aromatic substitution. byjus.com The directing effects of the benzofuran ring system and any existing substituents on the phenyl rings will govern the regioselectivity of these reactions. The mechanism follows the classical pathway of electrophilic aromatic substitution: generation of an electrophile, attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (the arenium ion), and subsequent deprotonation to restore aromaticity. byjus.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The reactivity of the phenyl rings can be influenced by the electronic nature of the benzofuran core.
Proposed Mechanisms for Derivative Formation
The formation of derivatives from 5-bromo-2,3-diphenylbenzofuran largely relies on the reactivity of the bromine substituent and the phenyl groups, as discussed above.
For instance, the synthesis of a biaryl derivative via a Suzuki-Miyaura coupling at the C5 position would proceed through the following catalytic cycle:
Oxidative Addition: Pd(0) catalyst reacts with the C-Br bond of 5-bromo-2,3-diphenylbenzofuran to form a Pd(II) intermediate.
Transmetalation: The Pd(II) intermediate reacts with a boronic acid or ester in the presence of a base, transferring the organic group from boron to palladium.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the derivative and regenerating the Pd(0) catalyst.
The synthesis of a nitro-derivative on one of the phenyl rings would occur via electrophilic aromatic substitution:
Generation of the Electrophile: Nitric acid is activated by sulfuric acid to form the nitronium ion (NO₂⁺).
Nucleophilic Attack: The π-electrons of one of the phenyl rings attack the nitronium ion, forming a resonance-stabilized carbocation intermediate.
Deprotonation: A weak base, such as water or bisulfate, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the phenyl ring and yielding the nitrated derivative.
Theoretical and Computational Chemistry Studies of 5 Bromo 2,3 Diphenylbenzofuran
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of benzofuran (B130515) derivatives. These methods are used to determine optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule. For substituted benzofurans, DFT calculations are often performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311G++(d,p) to achieve a balance between computational cost and accuracy. nih.govorientjchem.orgresearchgate.net
In the case of 5-bromo-2,3-diphenylbenzofuran, DFT would be used to calculate key structural parameters, including bond lengths, bond angles, and dihedral angles. The optimized geometry reveals how the bulky phenyl groups at the 2- and 3-positions and the bromine atom at the 5-position influence the planarity of the benzofuran core. The electronic properties of the benzene (B151609) ring are modified by the substituents, which can be quantified through computational analysis. orientjchem.org Studies on related compounds, such as calix chinesechemsoc.orgbenzofurans, have utilized DFT to estimate the total energies of different conformations and understand the effects of substituents on the macrocyclic structure. worktribe.com Similarly, DFT has been employed to investigate reaction mechanisms and the electronic effects of substituents in various benzofuran reactions. chinesechemsoc.orgacs.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity and kinetic stability of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. rsc.org
For 5-bromo-2,3-diphenylbenzofuran, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be located primarily on the electron-rich benzofuran ring system and the phenyl groups, while the LUMO would also be distributed across the delocalized π-system. The presence of the bromine atom and the extensive conjugation from the diphenyl groups will influence the energies of these orbitals.
In a study on the related compound 5-bromo-2-methoxybenzonitrile, DFT calculations were used to determine the HOMO and LUMO energies. orientjchem.org This analysis helps in understanding the charge transfer interactions that can occur within the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Related Substituted Benzene Derivative (5-Bromo-2-methoxybenzonitrile)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.99 |
| LUMO | -3.72 |
| Energy Gap (ΔE) | 5.27 |
Data sourced from a DFT study on 5-Bromo-2-methoxybenzonitrile and is for illustrative purposes only. orientjchem.org
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites. This information is crucial for predicting how a molecule will interact with other reagents. nih.govorientjchem.org
For 5-bromo-2,3-diphenylbenzofuran, an MEP analysis would highlight several key features:
Negative Potential (Red/Yellow): The most electron-rich regions are expected to be located around the oxygen atom of the furan (B31954) ring and the bromine atom, due to the high electronegativity of these atoms. These sites would be susceptible to electrophilic attack.
Positive Potential (Blue): Electron-deficient regions would likely be found around the hydrogen atoms of the phenyl rings.
Neutral Potential (Green): The carbon framework of the aromatic rings would constitute regions of intermediate potential.
MEP maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites for electrophilic and nucleophilic substitution reactions. For example, in a study of another complex bromo-substituted heterocyclic compound, MEP analysis clearly identified the negative potential around oxygen atoms, indicating them as hydrogen-bond acceptors, and positive potentials around hydroxyl groups, indicating them as hydrogen-bond donors. nih.gov
Conformational Analysis and Energetic Profiles of Substituted Benzofurans
The presence of substituents, particularly bulky and rotatable groups, on the benzofuran core leads to the possibility of multiple conformations. Conformational analysis involves computationally exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion (transition states).
In 5-bromo-2,3-diphenylbenzofuran, the primary source of conformational isomerism is the rotation of the two phenyl groups attached to the C2 and C3 positions of the benzofuran ring. The steric hindrance between these two rings, as well as their interaction with the main benzofuran structure, dictates the preferred spatial arrangement.
Computational studies on other substituted benzofurans have shown that both steric and electronic effects of substituents play a significant role in determining the conformational preferences. worktribe.com For instance, DFT methods have been used to calculate the relative energies of different conformers (e.g., cone and saddle conformations in calix chinesechemsoc.orgbenzofurans) and to understand how substituent changes can dramatically alter the conformational equilibrium. worktribe.comworktribe.com A similar approach for 5-bromo-2,3-diphenylbenzofuran would involve rotating the dihedral angles of the C-C bonds connecting the phenyl groups to the benzofuran ring and calculating the energy at each step to generate a detailed energetic profile. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Computational Studies on Reaction Energetics and Transition States
Computational chemistry is extensively used to elucidate reaction mechanisms by calculating the energetics of reaction pathways, including the structures and energies of reactants, products, intermediates, and transition states. chinesechemsoc.orgbohrium.com This provides a molecular-level understanding of reaction feasibility, rates, and selectivity.
For a molecule like 5-bromo-2,3-diphenylbenzofuran, such studies could explore various reactions, including its synthesis or its subsequent functionalization. For example, computational investigations into the formation of the benzofuran ring itself have identified different chemical pathways, rate-limiting steps, and reaction energetics using ab initio methods. bohrium.com
DFT calculations can model the entire potential energy surface of a reaction. For example, in studying the mechanism of a cyclization reaction to form a benzofuran-2(3H)-one derivative, computations revealed the energy barriers for key steps, the instability of certain intermediates, and the crucial role of solvent molecules in promoting the transformation. researchgate.net For 5-bromo-2,3-diphenylbenzofuran, theoretical studies could be used to investigate the transition states of electrophilic aromatic substitution reactions, predicting whether substitution is more likely to occur on the benzofuran ring system or on one of the phenyl substituents, and at which position.
Theoretical Prediction of Spectroscopic Parameters (beyond basic identification data)
Beyond providing basic structural and electronic data, computational methods can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For 5-bromo-2,3-diphenylbenzofuran, DFT calculations can be used to predict:
Vibrational Spectra (FT-IR and FT-Raman): By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. These frequencies are often scaled by an empirical factor to improve agreement with experimental data. The analysis, including the Potential Energy Distribution (PED), allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=C bending, C-Br stretching) to the observed spectral bands. orientjchem.org
NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C NMR) and spin-spin coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted spectra can be crucial for assigning peaks in complex experimental NMR data, especially for molecules with many similar aromatic protons and carbons. acs.org
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an electronic absorption spectrum. scribd.com This can help in understanding the electronic transitions responsible for the molecule's color and photophysical properties.
Table 2: Illustrative Theoretical Vibrational Wavenumbers and Assignments for a Related Compound (5-Bromo-2-methoxybenzonitrile)
| Assignment | Calculated Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching | 3103 |
| C≡N stretching | 2241 |
| C-C stretching (aromatic) | 1587 |
| C-H in-plane bending | 1290 |
| C-O-C stretching | 1170 |
| C-Br stretching | 660 |
Data sourced from a DFT study on 5-Bromo-2-methoxybenzonitrile and is for illustrative purposes only. Assignments are based on Potential Energy Distribution (PED). orientjchem.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties Excluding Basic Identification Data
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in 5-bromo-2,3-diphenylbenzofuran. By analyzing the chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each proton and carbon atom can be determined.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the phenyl rings and the benzofuran (B130515) core are indicative of their hybridization and electronic density. The carbon atom attached to the bromine (C-5) will show a characteristic shift due to the halogen's electronegativity. The quaternary carbons of the benzofuran ring and the phenyl substituents will also be identifiable.
Detailed two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the assignments by showing correlations between coupled protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC).
A reported ¹H NMR spectrum for 5-bromo-2,3-diphenylbenzofuran in CDCl₃ shows multiplets in the range of δ 7.28-7.63 ppm. rsc.org The ¹³C NMR spectrum in the same solvent displays a series of signals corresponding to the aromatic carbons, with key shifts at δ 152.8, 151.8, and the carbon bearing the bromine at a lower field. rsc.org
Table 1: ¹H and ¹³C NMR Data for 5-bromo-2,3-diphenylbenzofuran rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Solvent |
| ¹H | 7.58-7.63 (m, 3H), 7.42-7.45 (m, 4H), 7.38-7.41 (m, 3H), 7.28-7.29 (m, 3H) | CDCl₃ |
| ¹³C | 152.8, 151.8, 132.3, 132.2, 130.2, 129.7, 129.2, 128.8, 128.5, 128.0, 127.6, 127.1, 122.7, 117.0, 116.2, 112.6 | CDCl₃ |
| (m = multiplet) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. up.ac.za These vibrations are specific to the types of bonds present and their environment, providing a molecular fingerprint.
Table 2: Predicted IR and Raman Vibrational Frequencies for 5-bromo-2,3-diphenylbenzofuran
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple bands expected. |
| C-O-C Stretch (furan) | 1250-1050 | ||
| C-Br Stretch | 600-500 | May be weak in IR. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org The wavelength of maximum absorption (λ_max) is related to the energy difference between the electronic ground state and excited states.
For 5-bromo-2,3-diphenylbenzofuran, the extensive conjugation of the benzofuran ring system with the two phenyl groups at positions 2 and 3 results in a delocalized π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb UV light at relatively long wavelengths, corresponding to π → π* transitions. uzh.ch The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 2,3-diphenylbenzofuran (B1204727). The absorption spectrum of 1,3-diphenylisobenzofuran, a related compound, has been used as a probe in photostability studies, indicating the relevance of UV-Vis properties for this class of molecules. nih.gov
Table 3: Expected UV-Vis Absorption Data for 5-bromo-2,3-diphenylbenzofuran
| Transition Type | Expected λ_max (nm) | Notes |
| π → π* | > 250 | The extensive conjugation leads to absorption at longer wavelengths. The exact λ_max would require experimental measurement. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound with high accuracy. mdpi.com This allows for the unambiguous determination of the elemental formula. For 5-bromo-2,3-diphenylbenzofuran (C₂₀H₁₃BrO), HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.
In addition to the molecular ion, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation can help to confirm the structure. For 5-bromo-2,3-diphenylbenzofuran, common fragmentation pathways could involve the loss of the bromine atom, cleavage of the phenyl groups, or fragmentation of the benzofuran ring. A low-resolution mass spectrum of this compound showed a molecular ion peak at m/z 348, along with fragment ions at 268, 239, 213, and 189. rsc.org
Table 4: Mass Spectrometry Data for 5-bromo-2,3-diphenylbenzofuran rsc.org
| Technique | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| MS (EI) | 348 | 268, 239, 213, 189 |
X-ray Crystallography for Solid-State Structural Confirmation of Related Derivatives
While a crystal structure for 5-bromo-2,3-diphenylbenzofuran itself was not found in the search results, the structure of the parent compound, 2,3-diphenylbenzofuran, has been verified by X-ray crystallography. nii.ac.jp This provides a foundational understanding of the geometry of the core ring system. Furthermore, X-ray diffraction has been utilized to resolve the structures of other halogenated benzofurans, demonstrating its utility in unambiguously determining the substitution patterns and solid-state conformations of such derivatives. The crystal structure of a related iridium complex also confirmed the geometry of a diphenylbenzofuran ligand. nih.gov This technique would be invaluable for confirming the planarity of the benzofuran system and the relative orientations of the phenyl rings in 5-bromo-2,3-diphenylbenzofuran.
Applications of 5 Bromo 2,3 Diphenylbenzofuran in Advanced Organic Synthesis
As a Versatile Synthetic Building Block for Diversified Molecular Architectures
5-Bromo-2,3-diphenylbenzofuran serves as a fundamental building block in organic synthesis, providing a robust platform for the creation of diverse and complex molecules. bldpharm.comcymitquimica.com The presence of the bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the extension of the molecular framework. The phenyl groups at the 2- and 3-positions not only contribute to the steric and electronic properties of the molecule but also provide additional sites for functionalization.
The utility of this compound as a building block is highlighted in its application for synthesizing more intricate structures. For instance, it can be a precursor in the synthesis of various substituted benzofurans, which are known for their broad spectrum of biological activities. rsc.org The ability to selectively modify different parts of the 5-bromo-2,3-diphenylbenzofuran molecule makes it an invaluable tool for generating libraries of compounds for drug discovery and materials science research.
Precursor in the Synthesis of Novel Polycyclic and Fused Heterocyclic Systems
The strategic placement of reactive sites on 5-bromo-2,3-diphenylbenzofuran makes it an ideal precursor for the synthesis of novel polycyclic and fused heterocyclic systems. The bromine atom readily participates in intramolecular and intermolecular cyclization reactions, leading to the formation of new ring systems fused to the benzofuran (B130515) core. These reactions are often mediated by transition metals, such as palladium, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
For example, intramolecular cyclization under copper-mediated conditions can lead to the formation of polycyclic systems. Furthermore, the benzofuran ring itself can participate in cycloaddition reactions. Research has shown that 1,3-diphenylbenzofuran can react with various dipolarophiles, suggesting that 5-bromo-2,3-diphenylbenzofuran could be utilized in similar transformations to construct complex, multi-ring structures. diva-portal.org The synthesis of such fused systems is of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry and materials science. researchgate.netuomus.edu.iq
Utilization in Multi-Step Organic Transformations for Complex Molecule Construction
The construction of complex organic molecules often requires a series of carefully planned synthetic steps, and 5-bromo-2,3-diphenylbenzofuran is a valuable starting material for such multi-step transformations. youtube.comlibretexts.org Its inherent functionality allows for a sequential and controlled introduction of various chemical moieties, gradually building up molecular complexity.
A typical multi-step synthesis involving this compound might begin with a cross-coupling reaction at the bromo position, followed by functionalization of the phenyl rings or the benzofuran core itself. For example, a Suzuki or Sonogashira coupling could be employed to introduce a new carbon-carbon bond at the 5-position, followed by electrophilic aromatic substitution on one of the phenyl rings to add another functional group. This step-wise approach allows for the precise construction of target molecules with well-defined stereochemistry and functionality. The modular nature of syntheses starting from 5-bromo-2,3-diphenylbenzofuran is particularly advantageous for creating analogues of biologically active compounds or for developing new materials with tailored properties. nih.gov
Functionalization Strategies for Further Derivatization at the Bromo and Phenyl Substituents
The 5-bromo-2,3-diphenylbenzofuran molecule offers multiple sites for further chemical modification, primarily at the bromine atom and the two phenyl substituents. This allows for a high degree of molecular diversity to be generated from a single starting material.
Functionalization at the Bromo Position: The carbon-bromine bond is a key reactive site, readily undergoing a variety of transformations. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. These include:
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.govnih.gov
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
These reactions enable the introduction of a vast range of substituents at the 5-position of the benzofuran ring.
Functionalization of the Phenyl Substituents: The phenyl groups at the 2- and 3-positions can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the benzofuran core, various substituents such as nitro, halogen, or acyl groups can be introduced onto the phenyl rings. Subsequent reduction or further transformation of these newly introduced groups provides access to an even wider array of derivatives. For instance, a nitrated phenyl group can be reduced to an amino group, which can then be further modified.
| Reaction Type | Reagents | Functional Group Introduced |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |
| Nitration | HNO₃, H₂SO₄ | Nitro group (on phenyl rings) |
| Halogenation | X₂, Lewis acid | Halogen (on phenyl rings) |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl group (on phenyl rings) |
Development of Novel Synthetic Reagents and Intermediates based on the Benzofuran Scaffold
The unique reactivity of 5-bromo-2,3-diphenylbenzofuran makes it a valuable platform for the development of novel synthetic reagents and intermediates. cymitquimica.com By transforming the bromo group into other functionalities, new molecules with specific synthetic utilities can be created.
Exploration of 5 Bromo 2,3 Diphenylbenzofuran in Materials Science Research
Potential in Light-Emitting Organic Materials
The benzofuran (B130515) core is a well-established building block in the design of organic light-emitting diodes (OLEDs), particularly for achieving blue emission, a critical component for full-color displays and white lighting. ingentaconnect.comnih.gov The inherent properties of the benzofuran structure, such as high quantum yields and thermal stability, make it an attractive candidate for these applications. nih.gov The introduction of phenyl groups at the 2 and 3 positions of the benzofuran ring, as seen in 5-Bromo-2,3-diphenylbenzofuran, is a common strategy to enhance the photophysical properties of the molecule. These phenyl substituents can extend the π-conjugation of the system, which is crucial for tuning the emission color and improving the efficiency of light emission.
Furthermore, the bromine atom at the 5-position can influence the electronic properties of the molecule through its electron-withdrawing nature and heavy-atom effect. This can potentially enhance intersystem crossing, a process that can be beneficial in the design of phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency. The unique combination of the diphenylbenzofuran core with a bromine substituent suggests that 5-Bromo-2,3-diphenylbenzofuran could be a valuable component in the development of new light-emitting materials with tailored properties.
Recent research on related benzofuran derivatives has demonstrated their potential in OLEDs. For instance, a study on 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran showcased its application as an emissive layer in a blue fluorescent OLED, achieving a notable external quantum efficiency (EQE) of 3.10%. ingentaconnect.comingentaconnect.com Another example is 2,7-diphenylbenzo ingentaconnect.comresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh), which has been utilized in blue OLEDs with a maximum current efficiency of 2.96 cd A⁻¹ and an EQE of 4.23%. acs.org While these are not the exact compound , the data underscores the potential of the diphenyl-substituted benzofuran framework in light-emitting applications.
Table 1: Performance of Related Benzofuran Derivatives in OLEDs
| Compound | Device Role | Max. EQE (%) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |
| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran | Emissive Layer | 3.10 ingentaconnect.comingentaconnect.com | 2.41 ingentaconnect.comingentaconnect.com | 1.90 ingentaconnect.comingentaconnect.com | (0.15, 0.08) ingentaconnect.comingentaconnect.com |
| 2,7-diphenylbenzo ingentaconnect.comresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh) | Emissive Layer | 4.23 acs.org | 2.96 acs.org | - | (0.151, 0.069) acs.org |
Investigation of Optoelectronic Properties for Advanced Device Applications
The optoelectronic properties of organic materials are at the heart of their functionality in devices like OLEDs and organic field-effect transistors (OFETs). The molecular structure of 5-Bromo-2,3-diphenylbenzofuran suggests a molecule with a potentially high charge carrier mobility and strong luminescence, properties that are often sought after in multifunctional organic semiconductors. acs.org The extended π-conjugated system provided by the diphenylbenzofuran core is conducive to efficient charge transport. acs.org
The investigation of the photophysical properties of benzofuran derivatives is an active area of research. researchgate.net Studies often involve examining the absorption and emission spectra, fluorescence quantum yields, and excited state lifetimes to understand the fundamental processes that govern their optoelectronic behavior. mdpi.com These studies are crucial for predicting the performance of a material in a device and for guiding the design of new and improved molecules.
Role as a Core Structure in Functional Organic Materials
The benzofuran moiety is a versatile building block in the synthesis of a wide array of functional organic materials. semanticscholar.org Its rigid and planar structure provides a stable core upon which various functional groups can be attached to tailor the final properties of the material. The 2,3-diphenylbenzofuran (B1204727) structure, in particular, serves as a robust framework for creating more complex molecules with applications in organic electronics and beyond. pubcompare.ai
The presence of the bromine atom in 5-Bromo-2,3-diphenylbenzofuran offers a reactive handle for further chemical transformations. Brominated aromatic compounds are common precursors in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the straightforward introduction of a wide variety of substituents, enabling the synthesis of a diverse library of materials from a single starting block. This synthetic versatility is a key advantage in the development of new materials with optimized properties for specific applications. The ability to easily modify the core structure makes 5-Bromo-2,3-diphenylbenzofuran a valuable intermediate in the creation of novel functional organic materials. semanticscholar.org
Development of Precursors for Specialized Organic Polymer Synthesis
The synthesis of functional polymers is another area where 5-Bromo-2,3-diphenylbenzofuran holds significant promise. The bromine atom on the benzofuran ring makes it a suitable monomer for various polymerization techniques, including transition metal-catalyzed polycondensation reactions. These methods can be used to create polymers with the benzofuran unit incorporated into the polymer backbone, leading to materials with unique thermal, electronic, and optical properties.
For example, polymers containing benzofuran units have been investigated for their potential in various applications, including as components in organic solar cells and as materials with high thermal stability. nih.gov A "monomer-polymer-monomer" (MPM) strategy has been developed for the functionalization of the benzofuran ring, which involves the polymerization of benzofuran, followed by an electrophilic aromatic substitution reaction on the polymer, and subsequent thermal depolymerization to yield substituted benzofuran monomers. researchgate.net This innovative approach highlights the potential for creating a variety of functionalized benzofuran-based polymers.
The polymerization of brominated monomers is a well-established route to conjugated polymers, which are the active materials in many organic electronic devices. The properties of the resulting polymer, such as its solubility, molecular weight, and electronic bandgap, can be tuned by the choice of co-monomers and the polymerization conditions. Therefore, 5-Bromo-2,3-diphenylbenzofuran represents a valuable precursor for the synthesis of novel polymers with tailored properties for advanced technological applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-bromo-2,3-diphenylbenzofuran, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves bromination of 2,3-diphenylbenzofuran using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Alternative routes include Suzuki-Miyaura coupling for phenyl group introduction. Optimize temperature (60–80°C) and stoichiometry (1:1.2 substrate:NBS) to minimize di-substituted byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to structural similarity to intermediates .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 5-bromo-2,3-diphenylbenzofuran?
- Methodological Answer:
- ¹H NMR : Look for aromatic proton splitting patterns. The bromine substituent deshields adjacent protons, causing downfield shifts (δ 7.2–7.8 ppm). Coupling constants (J = 8–10 Hz) distinguish ortho/meta positions.
- ¹³C NMR : The brominated carbon appears at δ 115–120 ppm. Carbonyl carbons (if present in derivatives) resonate at δ 160–180 ppm.
- Mass Spectrometry : Expect a molecular ion peak at m/z 334 (C₁₈H₁₃BrO⁺). Fragmentation patterns (e.g., loss of Br or phenyl groups) validate substituent positions .
Q. What are the known toxicological risks of handling benzofuran derivatives in laboratory settings?
- Methodological Answer: Benzofuran derivatives like 5-bromo-2,3-diphenylbenzofuran may exhibit hepatotoxic and nephrotoxic effects based on structural analogs. Implement strict PPE protocols (gloves, fume hoods) due to potential carcinogenicity (IARC Group 2B). In vitro assays (e.g., Ames test) should precede in vivo studies to assess mutagenicity. Chronic exposure in rodents shows liver/kidney tumors, suggesting prolonged handling requires environmental monitoring .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of benzofuran derivatives be reconciled across species?
- Methodological Answer: Species-specific metabolic activation pathways explain discrepancies. For example, murine CYP450 isoforms efficiently convert benzofuran to reactive epoxides, inducing DNA adducts in liver cells. Use in vitro human hepatocyte models with CYP inhibitors (e.g., ketoconazole) to assess relevance to human carcinogenesis. Cross-validate findings with transgenic rodent models expressing human metabolic enzymes .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 5-bromo-2,3-diphenylbenzofuran?
- Methodological Answer: The bromine atom acts as a meta-directing group, but steric hindrance from phenyl substituents can alter reactivity. Computational modeling (DFT) predicts electron density distribution to identify reactive sites. Experimental validation using nitration (HNO₃/H₂SO₄) or Friedel-Crafts acylation under low temperatures (0–5°C) minimizes side reactions. Monitor regioselectivity via HPLC-MS .
Q. How does the electronic structure of 5-bromo-2,3-diphenylbenzofuran influence its UV-Vis absorption and fluorescence properties?
- Methodological Answer: The bromine atom increases spin-orbit coupling, reducing fluorescence quantum yield. Conjugation with phenyl groups extends π-systems, shifting λₐₜₛ to 300–350 nm. Solvatochromic studies (e.g., in DMSO vs. hexane) reveal polarity-dependent Stokes shifts. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for photostability assessment .
Q. What advanced chromatographic methods resolve co-eluting isomers of substituted benzofurans?
- Methodological Answer: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. For diastereomers, combine GC×GC-MS with a polar/non-polar column set (e.g., DB-5 × DB-Wax). Adjust temperature gradients (3°C/min) to enhance resolution. Confirm identities via tandem MS/MS and comparison with spectral libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
